molecular formula C10H10N2O2 B8671092 (5-Methyl-3-pyridin-2-yl-isoxazol-4-yl)-methanol

(5-Methyl-3-pyridin-2-yl-isoxazol-4-yl)-methanol

Cat. No.: B8671092
M. Wt: 190.20 g/mol
InChI Key: AJDXPUIHWAUACX-UHFFFAOYSA-N
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Description

(5-Methyl-3-pyridin-2-yl-isoxazol-4-yl)-methanol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(5-methyl-3-pyridin-2-yl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C10H10N2O2/c1-7-8(6-13)10(12-14-7)9-4-2-3-5-11-9/h2-5,13H,6H2,1H3

InChI Key

AJDXPUIHWAUACX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester (4.1 g, 18 mmol) in THF (229 mL) at 0° C. was added lithium aluminum hydride (367 mg, 10 mmol). And the resulting mixture stirred for 1 h at room temperature. Water (1.9 mL) was added carefully followed by aqueous sodium hydroxide (15%, 1.9 mL) and water (0.54 mL). The resulting suspension was stirred for 15 min at ambient temperature and filtered over Hyflo®. Concentration and trituration with heptane afforded the title compound (2.88 g, 86%) as a light yellow solid. MS: m/e=191.3 [M+H]+.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step One
Name
Quantity
229 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.54 mL
Type
reactant
Reaction Step Four
Yield
86%

Synthesis routes and methods II

Procedure details

As described for example 67b, 5-methyl-3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester (25 g, 108 mmol) was converted, instead of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (19.8 g, 97%) which was obtained as a light yellow solid. MS: m/e=191.3 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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